NVP-TAE 226

概述

描述

NVP-TAE 226 是一种有效的、与 ATP 竞争的双重抑制剂,可抑制粘着斑激酶 (FAK) 和胰岛素样生长因子 1 受体 (IGF-1R)。它也能有效抑制其他激酶,例如 Pyk2 和胰岛素受体 (InsR)。该化合物在科学研究中显示出巨大潜力,尤其是在癌症研究领域,因为它能够抑制肿瘤生长和转移的关键信号通路 .

科学研究应用

NVP-TAE 226 在科学研究中具有广泛的应用:

作用机制

NVP-TAE 226 通过竞争性抑制粘着斑激酶和胰岛素样生长因子 1 受体的 ATP 结合位点发挥作用。这种抑制会破坏参与细胞增殖、存活和迁移的关键信号通路。 该化合物还抑制其他激酶,如 Pyk2 和胰岛素受体,进一步影响细胞过程 .

生化分析

Biochemical Properties

NVP-TAE 226 is a potent and ATP-competitive dual FAK and IGF-1R inhibitor with IC50s of 5.5 nM and 140 nM, respectively . It also effectively inhibits Pyk2 and insulin receptor (InsR) with IC50s of 3.5 nM and 44 nM, respectively . In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites .

Cellular Effects

This compound inhibits cell growth in a time- and dose-dependent manner . It enhances docetaxel-mediated growth inhibition by 10- and 20-fold in the taxane-sensitive and taxane-resistant cell lines, respectively . This compound treatment inhibits tumor cell invasion by at least 50% compared with the control in an in vitro Matrigel invasion assay .

Molecular Mechanism

This compound is a potent ATP-competitive inhibitor of several tyrosine protein kinases, in particular FAK and IGF-IR kinases . In a cell-based kinase assays, FAK, IGF-IR kinase, and IR kinase are inhibited with an IC50 range of 100 to 300 nM .

Temporal Effects in Laboratory Settings

In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and enhances docetaxel-mediated growth inhibition . Over time, this compound retards tumor cell growth as assessed by a cell viability assay and attenuates G2-M cell cycle progression associated with a decrease in cyclin B1 and phosphorylated cdc2 (Tyr15) protein expression .

Dosage Effects in Animal Models

In male nude mice model with U87 subcutaneous xenograft, administration of this compound (50 or 75 mg/kg) prolonged the median survival of animals by 7 days with significant difference compared with control group (29 days) .

Metabolic Pathways

This compound inhibits IGF-I-induced phosphorylation of IGF-IR and activity of its downstream target genes such as MAPK and Akt .

准备方法

合成路线和反应条件

NVP-TAE 226 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

嘧啶核的形成: 这涉及在受控条件下使适当的起始材料发生反应以形成嘧啶环。

引入苯胺基: 此步骤涉及将苯胺衍生物偶联到嘧啶核。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 关键考虑因素包括溶剂的选择、温度控制以及结晶和色谱等纯化方法 .

化学反应分析

反应类型

NVP-TAE 226 会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度和使用合适的溶剂 .

主要产品

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以将新的官能团引入分子中 .

相似化合物的比较

类似化合物

PF-562271: 另一种具有不同选择性谱的 FAK 抑制剂。

GSK2256098: 一种用于癌症研究的选择性 FAK 抑制剂。

VS-4718: 一种靶向 FAK 和 Pyk2 的抑制剂,在肿瘤学中具有应用

独特性

NVP-TAE 226 的独特之处在于它对 FAK 和 IGF-1R 的双重抑制作用,与仅靶向一种激酶的其他抑制剂相比,提供了更广泛的活性谱。 这种双重抑制作用使其在破坏参与肿瘤生长和转移的多种信号通路方面特别有效 .

属性

IUPAC Name |

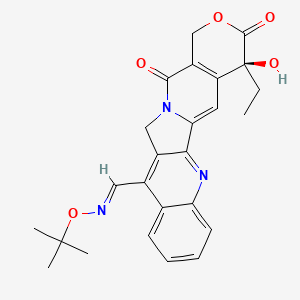

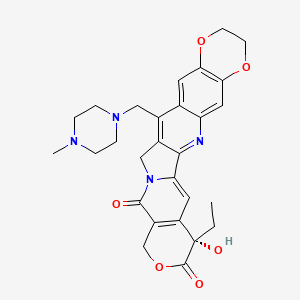

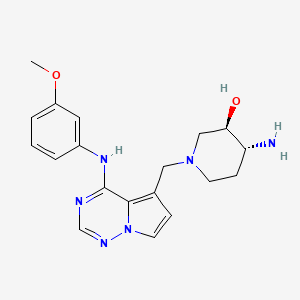

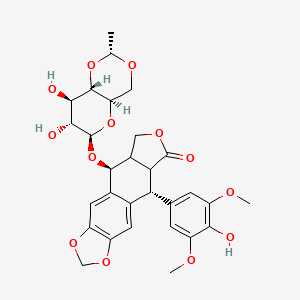

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433025 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761437-28-9 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)